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Compound of Interest

Compound Name: 1-Phenylethanol

Cat. No.: B042297

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 1-phenylethanol. It is intended for
researchers, scientists, and professionals in drug development who utilize spectroscopic
techniques for structural elucidation and chemical analysis. Detailed experimental protocols
and tabulated data are presented to facilitate understanding and replication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
an organic molecule.

Proton NMR (*H NMR) provides information about the number, environment, and connectivity
of hydrogen atoms in a molecule. The spectrum of 1-phenylethanol is typically run in a
deuterated solvent, such as deuterated chloroform (CDClIs).

Table 1: *H NMR Spectroscopic Data for 1-Phenylethanol in CDCls
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. . Coupling

Chemical Shift L . .

Multiplicity Constant (J, Integration Assignment
(3, ppm)

Hz)

~7.35-7.25 Multiplet - 5H Aromatic (CeH5s)
4.88 Quartet 6.5 1H Methine (CH)
~2.50 Singlet (broad) - 1H Hydroxyl (OH)
1.48 Doublet 6.5 3H Methyl (CHs)

Note: The chemical shift of the hydroxyl proton can vary depending on concentration, solvent,
and temperature.

Carbon-13 NMR (33C NMR) provides information about the different carbon environments in a
molecule.[1] Spectra are typically proton-decoupled, meaning each unique carbon atom
appears as a single line.[1]

Table 2: 3C NMR Spectroscopic Data for 1-Phenylethanol in CDCIs

Chemical Shift (6, ppm) Assighment

145.8 C1 (Quaternary aromatic)
128.5 C3/C5 (Aromatic CH)
127.5 C4 (Aromatic CH)

125.4 C2/C6 (Aromatic CH)
70.4 Methine (CH-OH)

25.1 Methyl (CHs)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to vibrational transitions of its covalent bonds.[2] It is particularly useful for
identifying functional groups.
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Table 3: Key IR Absorption Bands for 1-Phenylethanol

Frequency (cm™?) Intensity Bond Vibration

3400 - 3300 Strong, Broad O-H stretch (Alcohol)

3100 - 3000 Medium C-H stretch (Aromatic sp?)
3000 - 2850 Medium C-H stretch (Aliphatic sp?)
1600, 1495, 1450 Medium-Weak C=C stretch (Aromatic ring)
1200 - 1050 Strong C-O stretch (Alcohol)

760. 700 Strong C-H bend (Monosubstituted

benzene)

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions

based on their mass-to-charge (m/z) ratio.[3] Electron lonization (EIl) is a common method that

causes fragmentation of the molecule, providing a characteristic "fingerprint."[4]

Table 4: Mass Spectrometry Data (El) for 1-Phenylethanol

m/z (Mass/Charge) Relative Abundance (%) Fragment Assignment
122 ~40 [M]* (Molecular lon)

107 100 [M - CHs]* (Base Peak)
79 ~60 [CeH7]*

77 ~40 [CeHs]* (Phenyl cation)

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of a

compound like 1-phenylethanol using the spectroscopic methods discussed.
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Data Interpretation
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Caption: Workflow for Structural Elucidation via Spectroscopy.

Experimental Protocols

e Sample Preparation: Weigh 5-25 mg of 1-phenylethanol for *H NMR, or 50-100 mg for 13C
NMR, into a clean, dry vial.[5]

» Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs3)
containing an internal standard (e.g., 0.03% tetramethylsilane, TMS).[5][6]

» Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If solid particulates
are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a clean NMR tube.

e Tube Capping: Cap the NMR tube securely to prevent solvent evaporation.
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Spectrometer Setup: Insert the sample into the spectrometer. The instrument will then be set
to lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to
optimize homogeneity.[7]

Data Acquisition: Acquire the *H spectrum. For 13C NMR, a longer acquisition time is typically
required due to the low natural abundance of the 13C isotope.[1][5] Standard acquisition
parameters for routine spectra are generally sufficient.[3]

Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the
frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and
referenced to the TMS signal at 0.00 ppm.

Sample Preparation (Thin Film Method for Liquids): Since 1-phenylethanol is a liquid at
room temperature, the thin film method is appropriate.[9]

Plate Cleaning: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them
only by the edges to avoid transferring moisture.

Sample Application: Place one to two drops of 1-phenylethanol onto the polished face of
one salt plate.[9]

Assembly: Place the second salt plate on top of the first, gently spreading the liquid into a
thin, uniform film between the plates.

Data Acquisition: Place the assembled plates into the sample holder of the IR spectrometer.
[10]

Spectrum Recording: Record the spectrum, typically over the range of 4000 to 600 cm~1. A
background spectrum of the empty spectrometer should be run first and automatically
subtracted from the sample spectrum.

Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent (e.g., dry
acetone or methylene chloride), and return them to a desiccator for storage.[9]

Sample Introduction: Introduce a small amount of the 1-phenylethanol sample into the
mass spectrometer, often via a direct insertion probe or after separation by gas
chromatography (GC-MS).[11] The sample is vaporized in a high-vacuum environment.[11]
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lonization (Electron Impact - El): In the ion source, the gaseous molecules are bombarded
with a high-energy beam of electrons (typically 70 eV).[4] This process ejects an electron
from the molecule, forming a positively charged radical cation known as the molecular ion
(M*).[3]

Fragmentation: The high energy of the El process imparts significant excess energy to the
molecular ion, causing it to break apart into smaller, charged fragments and neutral radicals.
[11]

Acceleration: The positively charged ions (both the molecular ion and fragment ions) are
accelerated by an electric field into the mass analyzer.[3]

Mass Analysis: The ions are deflected by a magnetic field. The degree of deflection depends
on the mass-to-charge (m/z) ratio of each ion; lighter ions are deflected more than heavier
ones.[3]

Detection: A detector at the end of the analyzer records the m/z ratio and relative abundance
of each ion that strikes it.[3]

Spectrum Generation: The data is plotted as a mass spectrum, with m/z on the x-axis and
relative abundance on the y-axis. The most abundant ion is assigned a relative abundance of
100% and is called the base peak.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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